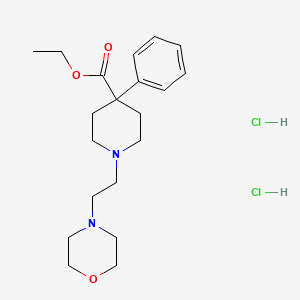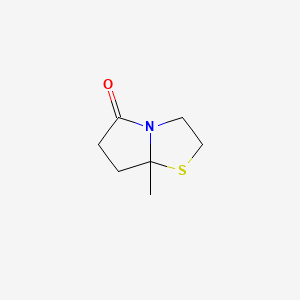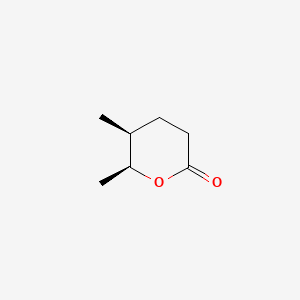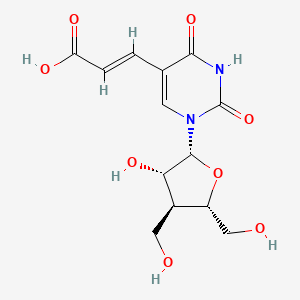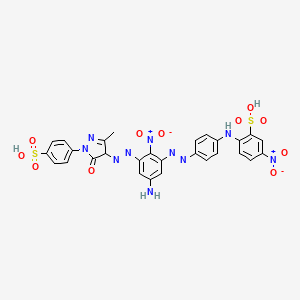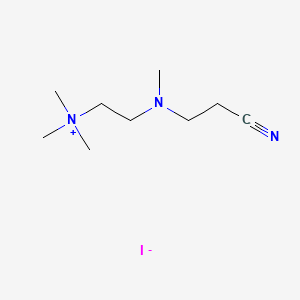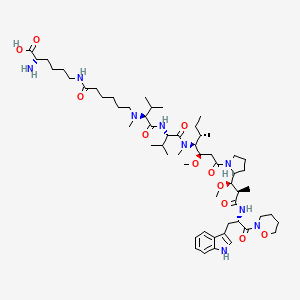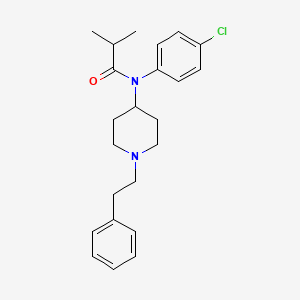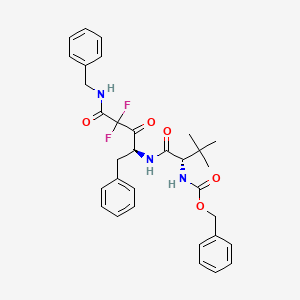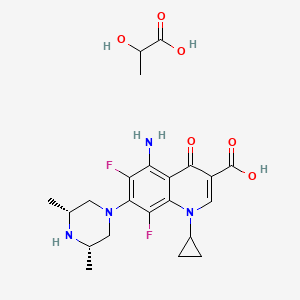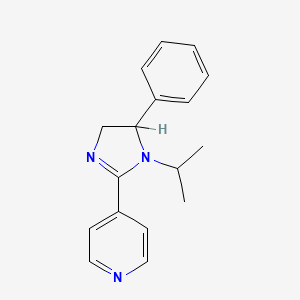
1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline is a heterocyclic compound that features an imidazoline ring substituted with isopropyl, pyridyl, and phenyl groups
Méthodes De Préparation
The synthesis of 1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with isopropylamine and benzylamine in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl rings, using reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Isopropyl-2-(4-pyridyl)-5-phenylimidazoline can be compared with other similar compounds, such as:
1-Isopropyl-2-(4-pyridyl)piperazine: This compound also features a pyridyl group but has a piperazine ring instead of an imidazoline ring.
1-Isopropyl-2,3,4,6-tetramethylpyridinium: This compound has a pyridinium ring with multiple methyl substitutions.
Indole Derivatives: These compounds have an indole ring system and are known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86002-67-7 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-(5-phenyl-1-propan-2-yl-4,5-dihydroimidazol-2-yl)pyridine |
InChI |
InChI=1S/C17H19N3/c1-13(2)20-16(14-6-4-3-5-7-14)12-19-17(20)15-8-10-18-11-9-15/h3-11,13,16H,12H2,1-2H3 |
Clé InChI |
PYPPISZIYTWBLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(CN=C1C2=CC=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




